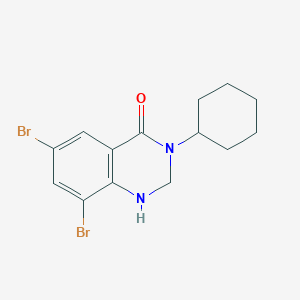
6,8-Dibromo-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of a quinazolinone precursor.
Cyclohexylation: Addition of a cyclohexyl group to the 3-position.
Cyclization: Formation of the dihydroquinazolinone ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include:
- Use of catalysts to enhance reaction rates.
- Control of reaction temperature and pressure.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Removal of bromine atoms or reduction of the dihydroquinazolinone ring.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution could produce a variety of functionalized quinazolinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromoquinazolin-4(1H)-one: Lacks the cyclohexyl group.
3-Cyclohexylquinazolin-4(1H)-one: Lacks the bromine atoms.
2,3-Dihydroquinazolin-4(1H)-one: Lacks both the bromine atoms and the cyclohexyl group.
Uniqueness
6,8-Dibromo-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both bromine atoms and a cyclohexyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H16Br2N2O |
|---|---|
Molecular Weight |
388.10 g/mol |
IUPAC Name |
6,8-dibromo-3-cyclohexyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C14H16Br2N2O/c15-9-6-11-13(12(16)7-9)17-8-18(14(11)19)10-4-2-1-3-5-10/h6-7,10,17H,1-5,8H2 |
InChI Key |
UIKZINGLGKAFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CNC3=C(C2=O)C=C(C=C3Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















